

Methyldiphenylsilane: A Versatile Organosilicon Compound for Advanced Chemical Synthesis

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Compound of Interest

Compound Name: *Methyldiphenylsilane*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyldiphenylsilane [(CH₃)(C₆H₅)₂SiH] is a versatile organosilicon compound that has garnered significant attention in the fields of organic synthesis, materials science, and pharmaceutical chemistry. Its unique combination of stability and reactivity makes it a valuable reagent for a wide range of chemical transformations. This guide provides a comprehensive overview of **methyldiphenylsilane**, including its properties, key applications, and detailed experimental protocols, to empower researchers in leveraging its full potential.

Core Properties of Methyldiphenylsilane

Methyldiphenylsilane is a colorless, clear liquid with a molecular weight of 198.34 g/mol .^{[1][2]} Its chemical structure features a silicon atom bonded to a methyl group, two phenyl groups, and a hydrogen atom, which is the source of its reducing capabilities. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of **Methyldiphenylsilane**

Property	Value	Reference(s)
CAS Number	776-76-1	[1]
Molecular Formula	C ₁₃ H ₁₄ Si	[1]
Molecular Weight	198.34 g/mol	[1]
Appearance	Colorless clear liquid	[1]
Density	1.00 g/mL	[1]
Boiling Point	91 °C / 1 mmHg	[1]
Melting Point	20 °C	[1]
Refractive Index (n _{20D})	1.57	[1]
Purity	≥ 95% (GC)	[1]

Spectroscopic data is crucial for the identification and characterization of **methyldiphenylsilane** and its reaction products. Key spectral data are summarized in Table 2.

Table 2: Spectroscopic Data for **Methyldiphenylsilane**

Spectroscopic Technique	Key Data	Reference(s)
¹ H NMR (CDCl ₃)	δ 7.54 (m, 4H), 7.34 (m, 6H), 4.95 (q, 1H), 0.60 (d, 3H)	
¹³ C NMR	Not explicitly found for methyldiphenylsilane, but related structures show characteristic aromatic and aliphatic signals.	
Mass Spectrometry (EI)	m/z 198 (M ⁺), 183, 120, 105, 91	[3]
²⁹ Si NMR	Chemical shifts are characteristic of the silicon environment.	[3]

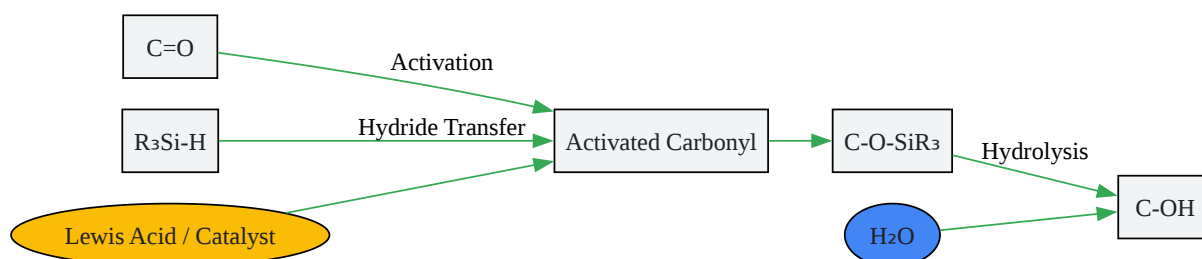
Key Applications in Chemical Synthesis

Methyldiphenylsilane's utility stems from its role as a mild and selective reducing agent and its application in protecting group chemistry, particularly in the synthesis of complex molecules like peptides and pharmaceuticals.

Reducing Agent in Organic Synthesis

Organosilanes, including **methyldiphenylsilane**, are effective hydride donors for the reduction of various functional groups.[4][5] They offer a safer and often more selective alternative to metal hydride reagents like lithium aluminum hydride (LiAlH_4). The reactivity of silanes can be tuned by the substituents on the silicon atom, and the presence of a methyl and two phenyl groups in **methyldiphenylsilane** provides a balance of stability and reactivity.

Common applications include the reduction of aldehydes, ketones, esters, and amides. These reactions often require activation by a Lewis acid or a transition metal catalyst.



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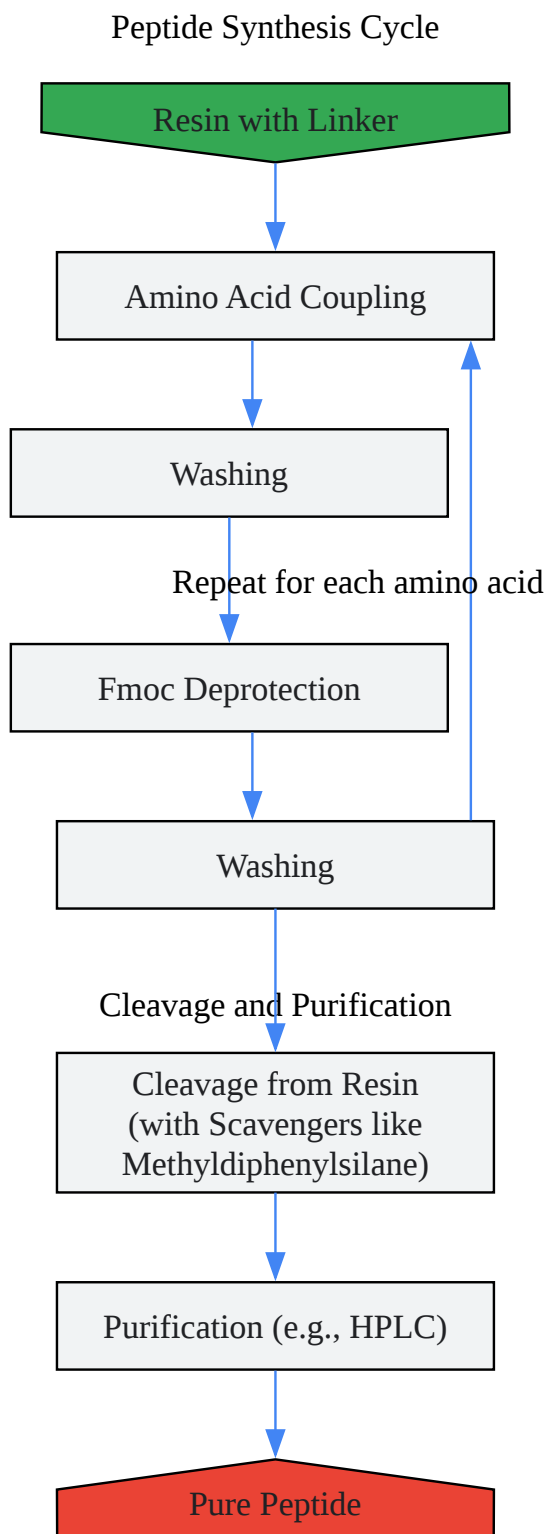
Caption: Generalized mechanism for the reduction of a carbonyl group using a silane.

Role in Peptide Synthesis and Drug Development

In the realm of drug development, particularly in peptide synthesis, **methyldiphenylsilane** and other hindered silanes play a crucial role as cation scavengers.[6] During the cleavage of peptides from the solid support and the removal of side-chain protecting groups (deprotection), highly reactive carbocations are generated. These carbocations can lead to unwanted side reactions with nucleophilic residues in the peptide chain. Silanes, with their hydridic silicon-

hydrogen bond, effectively "scavenge" or trap these carbocations, thereby improving the purity and yield of the final peptide product.

The general workflow for Solid-Phase Peptide Synthesis (SPPS) highlights the importance of the deprotection and cleavage steps where cation scavengers are critical.



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Caption: Simplified workflow of Solid-Phase Peptide Synthesis (SPPS).

Detailed Experimental Protocols

The following protocols are provided as detailed examples of how **methyldiphenylsilane** can be utilized in common organic transformations. These are generalized procedures and may require optimization for specific substrates.

Synthesis of Methyldiphenylsilane

Methyldiphenylsilane can be synthesized from chlorodiphenylmethysilane via reduction.

Procedure:[\[7\]](#)

- To a solution of chlorodiphenylmethysilane (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon), add a solution of a suitable reducing agent, such as lithium aluminum hydride (LiAlH_4) (0.25 equivalents), dropwise at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, carefully quench the reaction by the slow, sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.
- Filter the resulting precipitate and wash it with THF.
- Dry the combined organic filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by vacuum distillation to afford pure **methyldiphenylsilane**.

Reduction of an Ester to an Alcohol

This protocol describes the reduction of methyl benzoate to benzyl alcohol as a representative example.

Procedure:

- In a flame-dried round-bottom flask under an inert atmosphere, dissolve methyl benzoate (1 equivalent) in anhydrous dichloromethane (DCM).
- Add **methyldiphenylsilane** (1.5 equivalents) to the solution.
- Cool the mixture to 0 °C and add a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 equivalents), dropwise.
- Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction by TLC or gas chromatography (GC).
- Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
- Extract the aqueous layer with DCM (3 x 20 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield benzyl alcohol.

Table 3: Representative Yields for Silane Reductions

Substrate	Product	Silane	Catalyst/Conditions	Yield (%)	Reference(s)
Aldehyde	Primary Alcohol	Et ₃ SiH	TFA	>90	[4]
Ketone	Secondary Alcohol	Ph ₂ SiH ₂	Rh complex	>90	[8]
Ester	Alcohol	PhSiH ₃	Mn(I) complex	~80-95	[9]
Amide	Amine	(EtO) ₂ MeSiH	Fe(acac) ₃	~70-90	

Note: Yields are highly substrate and condition dependent.

Deprotection of a Boc-Protected Amine

This hypothetical protocol illustrates the use of **methyldiphenylsilane** as a scavenger during the acidic deprotection of a Boc-protected amine.

Procedure:

- Dissolve the Boc-protected amine (1 equivalent) in a cleavage cocktail consisting of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% **methyldiphenylsilane**.
- Stir the mixture at room temperature for 1-2 hours.
- Monitor the deprotection by TLC or LC-MS.
- Upon completion, remove the TFA under a stream of nitrogen or by rotary evaporation.
- Precipitate the deprotected amine by adding cold diethyl ether.
- Collect the precipitate by centrifugation or filtration and wash with cold diethyl ether.
- Dry the product under vacuum.

Safety and Handling

Methyldiphenylsilane is a flammable liquid and should be handled in a well-ventilated fume hood. It is an irritant to the skin and eyes.^[2] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Store in a cool, dry place away from ignition sources. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

Methyldiphenylsilane is a valuable and versatile reagent in modern organic synthesis. Its utility as a mild reducing agent and a cation scavenger in peptide synthesis makes it an important tool for researchers in academia and industry, particularly in the field of drug

development. The protocols and data presented in this guide aim to provide a solid foundation for the effective application of this powerful organosilicon compound.

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